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molecular formula C13H13NO2 B8327506 [5-Methyl-2-(2-phenylethenyl)-1,3-oxazol-4-yl]methanol CAS No. 89723-86-4

[5-Methyl-2-(2-phenylethenyl)-1,3-oxazol-4-yl]methanol

Cat. No. B8327506
M. Wt: 215.25 g/mol
InChI Key: YQEZTDLLBGGJAR-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

Ethyl 5-methyl-2-styryl-4-oxazolecarboxylate (2.14 g) was dissolved in a mixture of dry tetrahydrofuran (10 ml) and dry ethyl ether (15 ml) and the solution was added dropwise to a suspension of lithiumaluminum hydride (0.34 g) in dry ethyl ether (20 ml) with ice-cooling and stirring. The mixture was further stirred under ice-cooling for an hour and water (2 ml) was added portionwise for decomposition. The precipitate was filtered off and the filtrate was concentrated to give 4-hydroxymethyl-5-methyl-2-styryloxazole as crystals; yield 1.28 g (71.5%). Recrystallization from acetone gave colorless prisms melting at 106°-107° C.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:4][C:3]=1[C:15](OCC)=[O:16].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1.C(OCC)C>[OH:16][CH2:15][C:3]1[N:4]=[C:5]([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][C:2]=1[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
CC1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was further stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for an hour
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC=1N=C(OC1C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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